N-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-6-cyanopyrimidine-4-carboxamide
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Overview
Description
N-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-6-cyanopyrimidine-4-carboxamide is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-6-cyanopyrimidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core imidazo[4,5-b]pyridine structure, which is then functionalized with various substituents. Key steps include:
Formation of the imidazo[4,5-b]pyridine core: This is achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the 2-aminopyridin-3-yl and phenyl groups through substitution reactions.
Final assembly: Coupling of the functionalized imidazo[4,5-b]pyridine with a cyanopyrimidine-4-carboxamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-6-cyanopyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen or addition of hydrogen, which can modify the compound’s reactivity.
Substitution: Replacement of one functional group with another, often used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
N-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-6-cyanopyrimidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-6-cyanopyrimidine-4-carboxamide involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of cellular pathways and biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-6-cyanopyrimidine-4-carboxamide: shares structural similarities with other imidazo[4,5-b]pyridine derivatives.
Other similar compounds: Include various substituted imidazo[4,5-b]pyridines and pyrimidine carboxamides.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C30H21N9O |
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Molecular Weight |
523.5 g/mol |
IUPAC Name |
N-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-6-cyanopyrimidine-4-carboxamide |
InChI |
InChI=1S/C30H21N9O/c31-16-21-15-26(36-18-35-21)30(40)34-17-19-8-10-22(11-9-19)39-28(23-7-4-14-33-27(23)32)38-25-13-12-24(37-29(25)39)20-5-2-1-3-6-20/h1-15,18H,17H2,(H2,32,33)(H,34,40) |
InChI Key |
JZRNRPDEPJBONH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)N=C(N3C4=CC=C(C=C4)CNC(=O)C5=NC=NC(=C5)C#N)C6=C(N=CC=C6)N |
Origin of Product |
United States |
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